molecular formula C7H8BrNO B1508371 6-Bromo-2,4-dimethylpyridin-3-ol CAS No. 1062541-78-9

6-Bromo-2,4-dimethylpyridin-3-ol

Cat. No.: B1508371
CAS No.: 1062541-78-9
M. Wt: 202.05 g/mol
InChI Key: GLMXOYJTFKWRKZ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylpyridin-3-ol is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a hydroxyl group at the 3rd position of the pyridine ring. It has a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol.

Synthetic Routes and Reaction Conditions:

  • Bromination of 2,4-Dimethylpyridin-3-ol: This method involves the bromination of 2,4-dimethylpyridin-3-ol using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions.

  • Suzuki Cross-Coupling Reaction: Another synthetic route involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with a suitable boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different reduced products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced derivatives with hydrogen replacing the bromine atom.

  • Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

6-Bromo-2,4-dimethylpyridin-3-ol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

6-Bromo-2,4-dimethylpyridin-3-ol is similar to other brominated pyridine derivatives, such as 6-bromo-2-methylpyridin-3-ol and 6-bromo-2,4,5-trimethylpyridin-3-ol. its unique combination of substituents (bromine, methyl groups, and hydroxyl group) distinguishes it from these compounds. The presence of the hydroxyl group, in particular, can significantly influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 6-Bromo-2-methylpyridin-3-ol

  • 6-Bromo-2,4,5-trimethylpyridin-3-ol

  • 6-Bromo-2,4-dimethylpyridin-3-ylboronic acid

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Properties

IUPAC Name

6-bromo-2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-3-6(8)9-5(2)7(4)10/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXOYJTFKWRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731528
Record name 6-Bromo-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062541-78-9
Record name 6-Bromo-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (4.2 mL, 81.2 mmol) in anhydrous pyridine (80 mL) was added dropwise to a solution of 2,4-dimethyl-3-hydroxypyridine (10.0 g, 81.2 mmol) in anhydrous pyridine (160 mL). The mixture was stirred at room temperature for 1 hour, concentrated under reduced pressure and then further dried under vacuum. The residue was taken up in water (100 mL) and the resulting mixture was stirred for 0.5 hour at room temperature. The precipitated solid was collected by filtration, washed with water and air dried overnight to afford 8.7 g (53%) of the title compound.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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